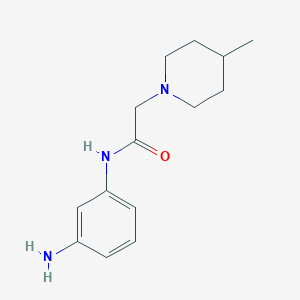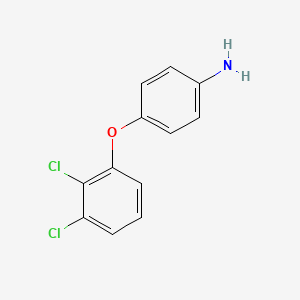![molecular formula C20H30O2 B13875573 (6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one](/img/structure/B13875573.png)
(6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one is a complex organic compound characterized by its unique structure, which includes a tetraenyl chain and an oxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one typically involves multiple steps, including the formation of the tetraenyl chain and the oxanone ring. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions . This method utilizes O-acyl oximes and α-amino ketones as starting materials, which undergo oxidative dehydrogenation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-[(1E,3,6,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxanone ring into different functional groups.
Substitution: The tetraenyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(6S)-6-[(1E,3,6,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6S)-6-[(1E,3,6,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Volatile Organic Compounds: Share some chemical properties and applications.
Uniqueness
What sets (6S)-6-[(1E,3,6,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one apart is its unique combination of a tetraenyl chain and an oxanone ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6+,10-9+,13-12+,16-14+/t19-/m1/s1 |
InChI Key |
QZMAEYDIHWEEAF-HJNFCQDVSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C=C/[C@@H]1CCCC(=O)O1 |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)

![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)


![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)




![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)


